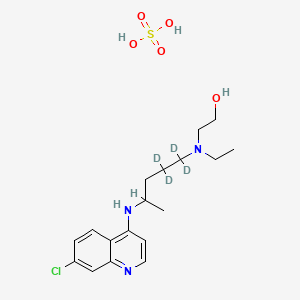

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

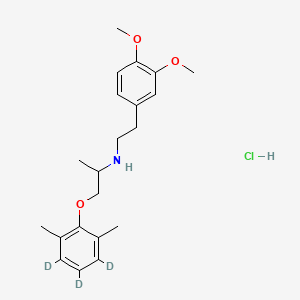

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide (DCPA-ME) is an organic compound widely used in scientific research. It is a derivative of the naturally occurring amino acid phenylalanine, and is used as a tool in the synthesis of peptides and other compounds. DCPA-ME is also used in the study of enzyme-catalyzed reactions and as a reagent in organic synthesis.

Applications De Recherche Scientifique

Fire and Heat Resistant Laminating Resins : Maleimide derivatives, produced by reacting aminophenoxy cyclotriphosphazenes with maleic anhydride, have been found to create polymers with significant heat and fire-resistant properties. These properties make them suitable for use as impregnants of fabrics (Kumar, Fohlen, & Parker, 1983).

Herbicide Antidotes : N-Phenyl-maleimides, isomaleimides, and maleamic acids have been studied as potential herbicides and antidotes, highlighting their interaction with tissue thiols (Kirino, Rubin, & Casida, 1985).

Peptide Synthesis : Maleimido acids have been utilized in peptide synthesis. The carboxyl group of maleimido acids can be activated for amide or peptide synthesis, indicating their utility in creating a range of biochemical conjugates (Keller & Rudinger, 1975).

Photosensitizers in Cancer Research : β-Maleimide substituted meso-arylporphyrins have shown potential as photosensitizers in cancer research. They retain the ability to absorb light and generate reactive oxygen species upon photoactivation, which is crucial in photodynamic therapy (Ol’shevskaya et al., 2019).

Antifungal Activity : Maleimide derivatives have been isolated from marine sponges and evaluated for their antifungal properties, indicating potential applications in antifungal drug development (Wattanadilok et al., 2007).

High-Performance Polymers : Studies on the thermal cure and heat-resistant properties of maleimide monomers have demonstrated their potential for creating high-performance polymers, suitable for applications requiring exceptional thermal stability (Luo, Wei, Liu, & Zhao, 2007).

Protein Cross-Linking : Maleimide reagents have been examined for potential use in cross-linking amino and thiol groups in proteins, indicating their applicability in bioconjugation and protein engineering (Smyth & Tuppy, 1968).

Propriétés

IUPAC Name |

2-(3,4-dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5/c17-7-10-11(8-18)16(25)9(5-12(10)21)6-13(22)19-3-4-20-14(23)1-2-15(20)24/h1-2,5,21,25H,3-4,6H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGMKERMQVKVPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CC2=CC(=C(C(=C2O)C#N)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652546 |

Source

|

| Record name | 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide | |

CAS RN |

1159977-29-3 |

Source

|

| Record name | 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)